(2S,3S)-1,2-环氧-3-(Cbz-氨基)-4-苯基丁烷

描述

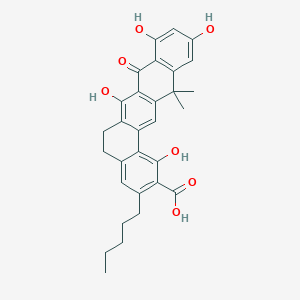

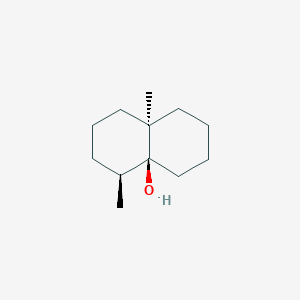

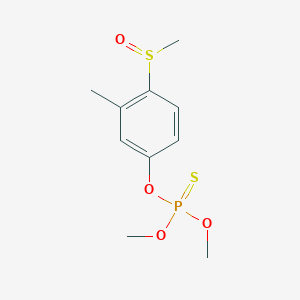

The compound "(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane" is a chiral epoxide with a protected amino group, which is a key intermediate in the synthesis of HIV-1 protease inhibitors. This molecule is derived from the amino acid L-phenylalanine and is characterized by its two stereocenters at the second and third carbon atoms, indicating its (2S,3S)-configuration .

Synthesis Analysis

The synthesis of related compounds has been described in two papers. The first paper outlines the synthesis of (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane, which is similar to the target compound but with a different protecting group (Boc instead of Cbz). The process involves several steps starting from (S)-phenylalanine, including protection, esterification, reaction with dimethyl sulfoxonium methylide, Meerwein-Ponndorf-Verley reduction, and cyclization, achieving an overall yield of about 45%. The structure was confirmed using 1H NMR and MS .

The second paper describes the synthesis of (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, another closely related compound. Starting from natural L-phenylalanine, the synthesis involves amino protection, the Arndt-Eistert reaction, chlorination, and reduction. The final product was characterized by LC-MS and X-ray diffraction . Although this paper does not directly describe the synthesis of the epoxy compound, the methods used for introducing the Cbz protecting group and establishing the stereochemistry are relevant.

Molecular Structure Analysis

The molecular structure of the target compound includes a phenyl ring, an epoxide ring, and a Cbz-protected amino group. The stereochemistry is crucial for its biological activity as an HIV protease inhibitor intermediate. The X-ray diffraction method mentioned in the second paper is a powerful tool for determining the precise three-dimensional arrangement of atoms in the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The epoxide ring in the compound is a reactive moiety that can undergo various ring-opening reactions, often in a stereospecific manner. The presence of the amino group, once deprotected, can also participate in further synthetic transformations, such as coupling reactions to build more complex molecules. The papers provided do not detail specific chemical reactions involving the target compound, but the described synthetic routes and characterization techniques suggest a high degree of functional group manipulation and control over stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the use of NMR and MS for structure confirmation in the first paper implies that the compound is stable enough under the conditions used for these analyses. LC-MS characterization in the second paper suggests that the compound has suitable properties for chromatographic separation and mass spectrometric detection, which are important for purity assessment and identification during the synthesis process .

科学研究应用

遗传和毒理学研究中的环氧化合物

环氧化合物的代谢和遗传毒性:对 1,3-丁二烯 (BD) 及其氧化代谢物(包括 1,2-环氧-3-丁烯 (EB))的研究揭示了环氧化合物在研究人体和啮齿动物中的代谢和遗传毒性作用中的重要性。这些化合物与 DNA 和血红蛋白相互作用,诱发各种遗传毒性作用。这一见解对于理解类似环氧化合物(包括 “(2S,3S)-1,2-环氧-3-(Cbz-氨基)-4-苯基丁烷”)的潜在遗传和致癌影响至关重要 (Jackson 等人,2000)。

血红蛋白加合物作为生物标记物:对丁二烯衍生的环氧化合物形成血红蛋白加合物的研究突出了环氧化合物在开发用于暴露和毒性评估的生物标记物中的应用。这项研究强调了了解跨物种环氧化合物代谢的重要性,这可以扩展到 “(2S,3S)-1,2-环氧-3-(Cbz-氨基)-4-苯基丁烷”的代谢 (Boysen 等人,2007)。

环境和材料科学中的环氧化合物

生物修复和环境影响:对卡马西平 (CBZ) 被微生物酶降解的研究提供了对环氧化合物生物修复潜力的见解。能够将 CBZ 降解为危害较小的代谢物的酶可以为类似环氧化合物的环境处理或降解途径提供线索 (Emily 等人,2022)。

环氧纳米复合材料的机械性能:对用无机纳米粒子(如二氧化钛)增强的环氧树脂的机械性能的研究揭示了 “(2S,3S)-1,2-环氧-3-(Cbz-氨基)-4-苯基丁烷”在增强纳米复合材料的机械、热和其他性能方面的潜力。此应用与航空航天、汽车和土木工程材料的开发尤为相关 (Pinto 等人,2015)。

属性

IUPAC Name |

benzyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURMMNMFHRIMJD-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301172108 | |

| Record name | Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301172108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane | |

CAS RN |

128018-44-0 | |

| Record name | Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128018-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301172108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)

![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)